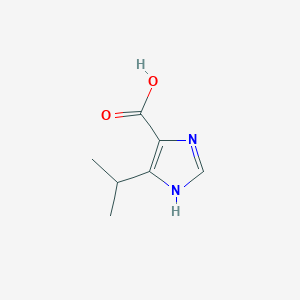
diethyl 2-(pyridin-4-ylmethylene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
diethyl 2-(pyridin-4-ylmethylene)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a pyridylmethylene group attached to the malonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(pyridin-4-ylmethylene)malonate typically involves the alkylation of diethyl malonate with 4-pyridylmethylene halides. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with the 4-pyridylmethylene halide to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions: diethyl 2-(pyridin-4-ylmethylene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridyl carboxylic acids.
Reduction: Reduction reactions can yield pyridylmethylene alcohols.
Substitution: The malonate moiety can undergo substitution reactions, particularly at the alpha position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and strong bases like sodium hydride or lithium diisopropylamide are commonly employed.
Major Products Formed:
Oxidation: Pyridyl carboxylic acids.
Reduction: Pyridylmethylene alcohols.
Substitution: Alpha-substituted malonates.
Applications De Recherche Scientifique
diethyl 2-(pyridin-4-ylmethylene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of diethyl 2-(pyridin-4-ylmethylene)malonate involves its reactivity as a nucleophile and electrophile. The compound can form enolate ions, which are highly reactive intermediates in various organic reactions. These enolate ions can undergo nucleophilic addition to electrophiles, leading to the formation of new carbon-carbon bonds. The pyridylmethylene group can also participate in coordination chemistry, interacting with metal ions and other molecular targets.
Comparaison Avec Des Composés Similaires
Diethyl malonate: A simpler analog without the pyridylmethylene group.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl.
Malonic acid: The parent dicarboxylic acid of diethyl malonate.
Uniqueness: diethyl 2-(pyridin-4-ylmethylene)malonate is unique due to the presence of the pyridylmethylene group, which imparts additional reactivity and potential for coordination chemistry. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
diethyl 2-(pyridin-4-ylmethylidene)propanedioate |
InChI |
InChI=1S/C13H15NO4/c1-3-17-12(15)11(13(16)18-4-2)9-10-5-7-14-8-6-10/h5-9H,3-4H2,1-2H3 |
Clé InChI |
CMRLNKVVIHIYMH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CC=NC=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2-Methylquinazolin-4-yl)amino]phenol](/img/structure/B8789398.png)
![2-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B8789403.png)

![2-[(4-Chlorophenyl)methyl]azepane](/img/structure/B8789435.png)
![8-(3,4-Difluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8789438.png)

![Methyl 4,5-dimethoxy-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B8789446.png)



![Methyl 6-([(benzyloxy)carbonyl]amino)hexanoate](/img/structure/B8789480.png)
